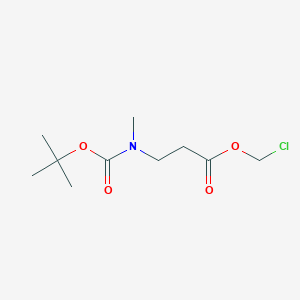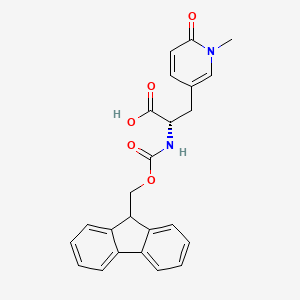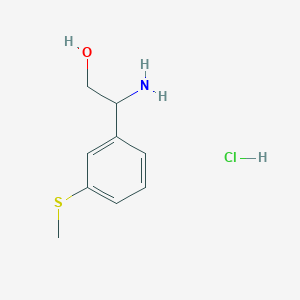![molecular formula C10H11ClOS B15327790 2-Butanone, 4-[(4-chlorophenyl)thio]- CAS No. 6110-03-8](/img/structure/B15327790.png)
2-Butanone, 4-[(4-chlorophenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 4-[(4-chlorophenyl)thio]- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a butanone group attached to a 4-chlorophenylthio moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-[(4-chlorophenyl)thio]- typically involves the reaction of 4-chlorothiophenol with 2-butanone under specific conditions. One common method is the C-S cross-coupling reaction, which can be promoted by visible light. For example, a reaction tube is charged with 4’-bromoacetophenone, cesium carbonate, and 2-chlorobenzenethiol in dry dimethyl sulfoxide. The mixture is irradiated at 456 nm with a 40 W Kessil Lamp, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale C-S cross-coupling reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 4-[(4-chlorophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides using catalysts such as iron (III)-tetra phenyl prophyrin.
Substitution: It can participate in substitution reactions, where the 4-chlorophenylthio group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cobalt-salen catalysts and air oxidizing agents for oxidation reactions. Substitution reactions may require specific nucleophiles and bases to facilitate the replacement of the 4-chlorophenylthio group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield disulfides, while substitution reactions can produce a variety of substituted aromatic ketones.
Applications De Recherche Scientifique
2-Butanone, 4-[(4-chlorophenyl)thio]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activities, making it useful in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Mécanisme D'action
The mechanism of action of 2-Butanone, 4-[(4-chlorophenyl)thio]- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the modulation of specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like thiophene and its derivatives share structural similarities with 2-Butanone, 4-[(4-chlorophenyl)thio]- and exhibit similar chemical properties.
Aromatic Ketones: Other aromatic ketones with different substituents on the phenyl ring can be compared to highlight the unique properties of 2-Butanone, 4-[(4-chlorophenyl)thio]-.
Uniqueness
The uniqueness of 2-Butanone, 4-[(4-chlorophenyl)thio]- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6110-03-8 |
|---|---|
Formule moléculaire |
C10H11ClOS |
Poids moléculaire |
214.71 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H11ClOS/c1-8(12)6-7-13-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |
Clé InChI |
UUZMZIDASFKLTG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCSC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 5-ethylidene-4-[2-[[5-[2-[3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15327722.png)


![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15327747.png)
![4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline](/img/structure/B15327748.png)


![Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate, 4-methylbenzenesulfonate salt](/img/structure/B15327765.png)
![Azane;[3-[hydroxy-[4-(2-methoxyethoxy)-4-oxobutoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15327774.png)

![1-[4-(4-Fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridin-3-yl]ethanol](/img/structure/B15327796.png)

